molecular formula C9H14N2 B1598409 N-(pyridin-4-ylmethyl)propan-1-amine CAS No. 70065-81-5

N-(pyridin-4-ylmethyl)propan-1-amine

Cat. No.: B1598409
CAS No.: 70065-81-5
M. Wt: 150.22 g/mol
InChI Key: AGSCVLYVYOYYLU-UHFFFAOYSA-N
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Description

Contextualization of N-(pyridin-4-ylmethyl)propan-1-amine within Contemporary Chemical Research

This compound, a substituted aminopyridine, belongs to a class of compounds that are monoamino and diamino derivatives of pyridine (B92270). rsc.org Aminopyridines are recognized as essential heterocycles extensively utilized in synthetic, natural product, and medicinal chemistry. rsc.orgresearchgate.net Their unique structural properties allow for a wide array of biological and pharmacological effects through interactions with various enzymes and receptors. rsc.orgresearchgate.net The pyridine moiety, a key feature of this class, is a privileged scaffold in medicinal chemistry, frequently approved by regulatory bodies like the FDA in various pharmaceutical agents. rsc.org The interest in aminopyridine derivatives is continually growing due to their potential in treating numerous disorders. rsc.orgresearchgate.net

Basic chemical properties of this compound have been documented, providing a foundation for further research.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 70065-81-5 chemicalbook.comangelpharmatech.com
Molecular Formula C9H14N2 chemicalbook.com
Molecular Weight 150.22 g/mol chemicalbook.comsigmaaldrich.com
Boiling Point 115-116 °C (at 10 Torr) chemicalbook.com
Density (Predicted) 0.954±0.06 g/cm3 chemicalbook.com

| pKa (Predicted) | 8.32±0.20 | chemicalbook.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Evolution of Research Trajectories for Related Aminopyridine Derivatives

The scientific journey of aminopyridines began in the mid-20th century. rsc.org One of the earliest and most studied aminopyridines is 4-aminopyridine (B3432731) (4-AP), which was first noted for its excitatory effects on the central nervous system in 1924. rsc.org Research in the 1960s and 1970s began to uncover its therapeutic potential, particularly in neurology, by demonstrating its ability to block potassium channels. rsc.org

Another key derivative, 2-aminopyridine (B139424) (2-AP), is a low molecular weight compound used in the synthesis of many biologically active molecules. rsc.orgrsc.org Its simple design allows for the production of single products with minimal side reactions, making it a valuable pharmacophore in drug discovery. rsc.org

Over the years, research has expanded to a vast number of aminopyridine derivatives, driven by their potential as therapeutic agents. These derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. rsc.org Modern research often focuses on creating more potent and selective derivatives through strategies like transition metal-catalyzed reactions and green chemistry approaches. rsc.org For instance, recent studies have explored aminopyridine derivatives as potential BACE1 inhibitors for Alzheimer's disease and as potent CDK8 inhibitors for colorectal cancer therapy. nih.govacs.org Furthermore, their application has been extended to the development of drugs against neglected tropical diseases caused by protozoa. nih.gov

Identification of Key Unresolved Research Questions Pertaining to this compound

While the broader class of aminopyridines has been extensively studied, significant research questions remain, particularly for specific derivatives like this compound. Based on the general challenges in the field, the following key questions can be identified:

Detailed Biological Activity Profile: The specific biological targets and the full spectrum of pharmacological activities of this compound are yet to be thoroughly elucidated. While its parent class shows diverse effects, the unique contribution of the N-propyl group attached to the methylene (B1212753) bridge is unknown.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the propyl chain or the pyridine ring of this compound influence its activity and selectivity. Such studies are pivotal for the rational design of more potent and specific derivatives. rsc.org

Pharmacokinetic and Pharmacodynamic Optimization: A significant challenge for aminopyridine derivatives is optimizing their pharmacokinetic and pharmacodynamic profiles to ensure efficacy and safety. rsc.org The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported.

Novel Synthetic Methodologies: While various methods exist for synthesizing aminopyridine derivatives, developing more efficient, selective, and environmentally friendly synthetic routes for this compound remains an area for improvement. rsc.orgresearchgate.net

Scope and Objectives of Current Academic Inquiry into the Compound

The current academic inquiry into compounds like this compound is largely guided by the overarching goals of medicinal and materials chemistry. The primary objectives can be summarized as follows:

Lead Compound Discovery and Development: A major objective is to explore this compound and its analogues as potential lead compounds in drug discovery programs. rsc.org This involves screening for various biological activities, such as enzyme inhibition or receptor binding. For example, aminopyridine derivatives have been investigated as inhibitors for Tropomyosin receptor kinase (TRK) in cancer treatment. nih.gov

Elucidation of Mechanisms of Action: A fundamental goal is to understand the molecular mechanisms by which this compound exerts any potential biological effects. This includes identifying specific cellular targets and signaling pathways.

Development of Novel Materials: Beyond biological applications, there is potential for using aminopyridine derivatives in materials science. For instance, related compounds have been studied for their potential use in non-linear optics when intercalated into layered materials. nih.gov

Advancement of Synthetic Chemistry: The synthesis of this compound can serve as a model for developing and refining synthetic methodologies for other complex aminopyridine derivatives, contributing to the broader field of organic synthesis. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-11-8-9-3-6-10-7-4-9/h3-4,6-7,11H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSCVLYVYOYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405883
Record name N-(pyridin-4-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70065-81-5
Record name N-(pyridin-4-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for N Pyridin 4 Ylmethyl Propan 1 Amine

Established Synthetic Routes and Their Mechanistic Elucidation

Conventional methods for synthesizing N-(pyridin-4-ylmethyl)propan-1-amine primarily rely on reductive amination and nucleophilic substitution, two of the most robust strategies for C-N bond formation.

Reductive amination is a highly effective one-pot method for preparing amines from carbonyl compounds. mdpi.com For the synthesis of this compound, this pathway involves the reaction of pyridine-4-carbaldehyde with propan-1-amine in the presence of a reducing agent.

The mechanism proceeds in two main steps:

Imine Formation: Pyridine-4-carbaldehyde reacts with propan-1-amine to form a Schiff base (or imine) intermediate, N-(pyridin-4-ylmethylidene)propan-1-amine. This is a reversible reaction where water is eliminated. The use of molecular sieves can facilitate this step by removing water and driving the equilibrium towards the imine. sciencemadness.org

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine.

A variety of reducing agents and catalyst systems can be employed for this transformation. These range from stoichiometric hydride reagents to catalytic hydrogenation systems. mdpi.comnih.gov

Hydride Reagents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective as they selectively reduce the protonated imine intermediate over the starting aldehyde. An alternative, pyridine-borane complex, offers a mild and effective option, avoiding the toxicity associated with cyanide-based reagents. sciencemadness.orgacs.org

Catalytic Hydrogenation: This is a widely used industrial method where molecular hydrogen (H₂) serves as the reductant in the presence of a metal catalyst. mdpi.com Catalysts based on palladium, ruthenium, and cobalt have shown high efficacy. mdpi.comacs.orgmdpi.com Heterogeneous catalysts, such as ruthenium supported on alumina (B75360) (Ru/γ-Al₂O₃) or cobalt composites, are particularly advantageous as they can be easily separated from the reaction mixture. mdpi.commdpi.com

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired product.

Table 1: Comparison of Catalyst Systems for Analogous Reductive Amination Reactions

Catalyst SystemAldehyde SubstrateAmine SubstrateConditionsYield of Secondary AmineReference
Co-DAB/SiO₂p-Methoxybenzaldehyden-Butylamine100 bar H₂, 100 °C96% mdpi.comvaia.com
Ru/γ-Al₂O₃HeptaldehydeAmmonia (to primary amine)3 MPa H₂, 80 °C94% mdpi.com
Pyridine-BoraneBenzaldehydeIsobutylamine (B53898)4 Å molecular sieves, 16 h79% sciencemadness.org
Ru/ZrO₂5-HydroxymethylfurfuralAqueous Ammonia8 MPa H₂, 140 °C, 8 h95% nih.gov

This table presents data from analogous reactions to illustrate the performance of different catalyst systems applicable to the synthesis of this compound.

Nucleophilic Substitution Approaches and Reaction Kinetics

An alternative established route is the nucleophilic substitution reaction between a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine, and propan-1-amine. nih.gov In this reaction, the propan-1-amine acts as the nucleophile, displacing the halide leaving group from the methyl group attached to the pyridine (B92270) ring.

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (Sₙ2) process. libretexts.org The rate of this one-step, concerted reaction is dependent on the concentration of both the haloalkane substrate and the nucleophile (propan-1-amine). libretexts.org

rate = k[C₆H₆NCl][CH₃CH₂CH₂NH₂]

The pyridine ring itself plays a crucial role. The electron-withdrawing nature of the nitrogen atom in the aromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.com

The kinetics of the reaction are influenced by several factors:

Leaving Group: The reactivity order for the leaving group (X) is typically I > Br > Cl > F.

Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions.

Quaternization: The reactivity of the leaving group can be significantly enhanced by quaternizing the pyridine nitrogen. This makes the ring even more electron-withdrawing, although a subsequent dequaternization step is required to obtain the final product. google.comgoogle.com

To improve upon the standard methods, several strategies can be employed. In reductive amination, low yields can sometimes be attributed to the formation of a tertiary amine, where the desired secondary amine product reacts with another molecule of the aldehyde. sciencemadness.org This can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry and addition rate of the reagents.

For nucleophilic substitution reactions, microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of substituted pyridines. sci-hub.se This technique provides rapid and efficient heating, often leading to cleaner reactions compared to conventional heating methods. sci-hub.se

Novel Synthetic Methodologies and Process Intensification

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign and scalable.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound in several ways:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (temperature and pH), often in aqueous media. For instance, transaminases can be used in reductive amination processes. Lipases have also been employed to catalyze the aminolysis of esters to form amides, a reaction that could be adapted for amine synthesis. nih.govnih.gov

Use of Greener Solvents: Replacing volatile organic solvents (VOCs) with more environmentally friendly alternatives is a key goal. Water is the ideal green solvent, and catalytic systems that function in aqueous environments are highly desirable. nih.govnih.gov Deep Eutectic Solvents (DES) are another class of green solvents that are non-volatile, biodegradable, and can enhance reaction rates and yields in N-alkylation reactions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The Gabriel synthesis, a classic method for preparing primary amines, can be modified to improve its atom economy by enabling the quantitative recovery and reuse of the phthalyl co-product. rsc.org While not directly applicable to this secondary amine, the principle of reagent recovery is a key sustainable strategy.

Table 2: Green Chemistry Approaches to Amine Synthesis

Green ApproachReaction TypeKey FeaturesPotential AdvantageReference
BiocatalysisEnzymatic AminolysisUse of Lipozyme® TL IM in tert-amyl alcoholHigh yield, mild conditions, potential for continuous flow nih.gov
Green SolventsN-Alkylation in DESUse of a Deep Eutectic Solvent as reaction mediumAvoids volatile organic solvents, easy recovery and reuse of solvent researchgate.net
Atom EconomyModified Gabriel SynthesisQuantitative recovery and reuse of the phthalic anhydride (B1165640) derivativeMinimizes waste by recycling the auxiliary reagent rsc.org

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for process intensification. researchgate.net

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions. The superior heat transfer of flow reactors prevents the formation of hot spots. researchgate.net

Improved Control and Reproducibility: Precise control over parameters such as temperature, pressure, and residence time leads to higher reproducibility and can improve product yields and purity.

Scalability: Scaling up a flow process involves running the reactor for a longer duration or using multiple reactors in parallel, which is often simpler and more efficient than moving from a lab-scale flask to a large batch reactor.

For the synthesis of this compound, a continuous reductive amination process could be designed using a packed-bed reactor containing a heterogeneous catalyst (e.g., Ru/γ-Al₂O₃). The starting materials would be continuously pumped through the heated catalyst bed, and the product stream would be collected at the outlet. This approach allows for the seamless integration of the synthesis and initial purification steps, representing a highly efficient manufacturing process. rsc.org The enzymatic synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow microreactor, highlighting the potential of combining biocatalysis and flow chemistry for related amine syntheses. nih.gov

Chemo- and Regioselectivity Studies in Complex Syntheses

In the context of complex molecule synthesis, where multiple functional groups are present, the chemo- and regioselectivity of reactions involving the this compound moiety are paramount. For instance, in a molecule containing other reducible functional groups, the choice of reducing agent during the synthesis of the amine is crucial. The use of a mild reductant like sodium triacetoxyborohydride allows for the selective reduction of the imine intermediate without affecting other sensitive groups such as esters or nitro groups.

Furthermore, when modifying a more complex molecule already containing the this compound scaffold, the reactivity of the pyridine ring and the secondary amine must be considered. The pyridine nitrogen is basic and can be protonated or quaternized, which can influence the reactivity of the ring. The secondary amine is also nucleophilic and can participate in various reactions. Selective protection and deprotection strategies are often necessary to achieve the desired chemo- and regioselectivity. For example, the secondary amine can be protected as a carbamate (B1207046) to allow for selective functionalization of the pyridine ring.

Derivatization and Structural Modification Strategies

The this compound scaffold offers multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships in various chemical and biological contexts.

Functionalization of the Pyridine Ring

The pyridine ring of this compound can be functionalized at various positions through several methods. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, activation of the ring, for instance by N-oxidation, can facilitate substitution reactions.

A more common approach is the use of cross-coupling reactions on pre-functionalized pyridine rings. For example, a halogenated derivative of pyridine-4-carboxaldehyde can be used in the initial synthesis, which can then be subjected to Suzuki, Heck, or Buchwald-Hartwig coupling reactions to introduce a variety of substituents onto the pyridine ring.

Direct C-H functionalization of pyridines has also emerged as a powerful tool. nih.gov These methods can allow for the introduction of alkyl or aryl groups at specific positions of the pyridine ring, although the regioselectivity can be a challenge and often depends on the specific directing groups and reaction conditions.

Modification PositionReaction TypePotential ReagentsPotential Products
C-2, C-6Nucleophilic Aromatic SubstitutionOrganolithium reagents2- or 6-substituted derivatives
C-3, C-5Electrophilic Aromatic Substitution (after activation)Nitrating agents, Halogenating agents3- or 5-substituted derivatives
VariousCross-Coupling Reactions (on pre-functionalized ring)Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig)Arylated, Alkenylated, or Aminated pyridine derivatives
C-2, C-3, C-4Direct C-H FunctionalizationVarious radical precursors, organometallic reagentsAlkylated or Arylated pyridine derivatives

Modifications of the Alkyl Chain

The n-propyl group of the alkyl chain can be modified to explore the impact of chain length, branching, and the introduction of other functional groups. One approach is to use different primary amines in the initial reductive amination with pyridine-4-carboxaldehyde. For example, using isobutylamine would introduce a branched alkyl chain, while using allylamine (B125299) would introduce a site of unsaturation that could be further functionalized.

Alternatively, the secondary amine of this compound can be further alkylated or acylated. Alkylation with different alkyl halides can lead to a variety of tertiary amines. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. These modifications can significantly alter the steric and electronic properties of the molecule.

Modification TypeReagent ClassPotential Products
Chain Length VariationDifferent primary amines in reductive amination (e.g., ethylamine, butylamine)N-(pyridin-4-ylmethyl)ethanamine, N-(pyridin-4-ylmethyl)butan-1-amine
BranchingBranched primary amines in reductive amination (e.g., isobutylamine)N-isobutyl-1-(pyridin-4-yl)methanamine
Introduction of UnsaturationUnsaturated primary amines in reductive amination (e.g., allylamine)N-allyl-1-(pyridin-4-yl)methanamine
N-AlkylationAlkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)N-methyl-N-(pyridin-4-ylmethyl)propan-1-amine, N-benzyl-N-(pyridin-4-ylmethyl)propan-1-amine
N-AcylationAcyl chlorides, Anhydrides (e.g., acetyl chloride, benzoic anhydride)N-propyl-N-(pyridin-4-ylmethyl)acetamide, N-propyl-N-(pyridin-4-ylmethyl)benzamide

Exploration of Chiral Analogues and Stereoselective Synthesis

The introduction of a stereocenter into the this compound scaffold can lead to chiral analogues with potentially distinct biological activities. A key position for introducing chirality is the carbon atom of the alkyl chain adjacent to the nitrogen, which can be achieved by modifying the synthetic strategy.

One approach to stereoselective synthesis is the asymmetric reduction of a suitable prochiral imine. This can be accomplished using a chiral reducing agent or a chiral catalyst in a hydrogenation reaction. For example, the imine formed from pyridine-4-carboxaldehyde and propan-1-amine can be reduced using a chiral borane (B79455) reagent or through catalytic hydrogenation with a chiral transition metal complex.

Alternatively, a chiral building block approach can be employed. For instance, a chiral primary amine, such as (R)- or (S)-1-aminopropane, could be used in the reductive amination reaction. Another strategy involves the resolution of a racemic mixture of a chiral derivative of this compound using a chiral resolving agent.

Advanced Spectroscopic Characterization and Structural Research of N Pyridin 4 Ylmethyl Propan 1 Amine

Elucidation of Molecular Structure through High-Resolution Techniques

High-resolution spectroscopic methods provide unparalleled insight into the molecular structure of N-(pyridin-4-ylmethyl)propan-1-amine in various states. These techniques allow for a detailed examination of its conformational preferences, fragmentation behavior under ionization, and the subtle interplay of non-covalent interactions.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for unambiguous assignment of all proton and carbon signals and provides critical information about the molecule's three-dimensional conformation.

The conformation of the molecule is largely defined by the torsion angles around the C4-Cα, Cα-N, and N-C1' bonds. Due to the flexibility of the propan-1-amine side chain and the rotational freedom of the pyridinylmethyl group, the molecule likely exists as a population of rapidly interconverting conformers in solution. 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons. rsc.orgnih.gov For instance, correlations between the protons of the pyridine (B92270) ring (H2/H6 and H3/H5) and the methylene (B1212753) bridge protons (Hα) would confirm a folded or extended conformation. The relative intensities of these cross-peaks can be used to estimate average inter-proton distances, providing a model for the dominant solution-state structure. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ This data is illustrative and based on established chemical shift principles.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine C2, C6 ~8.55 (d) ~150.1
Pyridine C3, C5 ~7.25 (d) ~124.0
Pyridine C4 - ~148.5
Methylene (Cα) ~3.80 (s) ~53.2
Propyl C1' ~2.60 (t) ~51.5
Propyl C2' ~1.50 (sextet) ~23.0
Propyl C3' ~0.90 (t) ~11.8

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition, and offers detailed insight into its fragmentation pathways upon ionization. nih.gov For this compound (C₉H₁₄N₂), the molecular ion [M]⁺• would be observed at an odd m/z value, consistent with the nitrogen rule. youtube.com

The primary fragmentation pathways are dictated by the stability of the resulting fragments. Two major cleavage patterns are anticipated:

Alpha-Cleavage: The bond between the first and second carbon atoms of the propyl group (C1'-C2') is prone to cleavage, a characteristic fragmentation for aliphatic amines. libretexts.org This would result in the loss of an ethyl radical (•C₂H₅) to form a stable, resonance-delocalized iminium ion.

Benzylic-type Cleavage: Cleavage of the Cα-N bond is also highly probable. This would lead to the formation of a highly stable pyridin-4-ylmethyl cation (aza-tropylium type ion) at m/z 92.0651, which is a common fragmentation pattern for compounds containing a pyridine-CH₂- moiety.

The analysis of these fragments allows for the unequivocal identification of the different structural components of the molecule. libretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound This data is illustrative and based on established fragmentation principles.

Fragment Ion Proposed Structure Calculated m/z
[M]⁺• [C₉H₁₄N₂]⁺• 150.1157
[M - C₂H₅]⁺ [C₇H₉N₂]⁺ 121.0766
[C₅H₄N-CH₂]⁺ [C₆H₆N]⁺ 92.0500

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group "fingerprint." cardiff.ac.uk These methods are particularly sensitive to hydrogen bonding and can be used to investigate potential tautomeric equilibria. biointerfaceresearch.comnih.gov

In this compound, the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region, is a key indicator of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds (where the secondary amine proton interacts with the lone pair of a pyridine nitrogen on an adjacent molecule) would cause this band to broaden and shift to a lower frequency.

The spectra would also feature:

Aromatic C-H stretches: Above 3000 cm⁻¹.

Aliphatic C-H stretches: Below 3000 cm⁻¹.

Pyridine ring C=C and C=N stretching vibrations: In the 1600-1400 cm⁻¹ region.

While amine-imine tautomerism is theoretically possible, it is generally not favored in this class of compounds under normal conditions. researchgate.netrsc.org The presence of a significant population of an imine tautomer would give rise to a distinct C=N stretching band and a disappearance of the N-H stretch, which is not typically observed.

Table 3: Expected Characteristic Vibrational Frequencies for this compound This data is illustrative and based on established group frequency correlations.

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (non-H-bonded) ~3350 (weak) ~3350 (weak)
N-H Stretch (H-bonded) ~3300-3250 (broad, medium) ~3300-3250 (broad, medium)
Aromatic C-H Stretch 3080-3010 (medium) 3080-3010 (strong)
Aliphatic C-H Stretch 2960-2850 (strong) 2960-2850 (strong)
Pyridine Ring (C=C, C=N) Stretches ~1600, ~1560, ~1415 (medium-strong) ~1600, ~1000 (strong)
N-H Bend ~1580 (medium) weak

Solid-State Structural Investigations

Investigating the solid-state structure provides definitive information on bond lengths, angles, and the three-dimensional arrangement of molecules in a crystal lattice.

Single Crystal X-ray Diffraction for Crystal Packing and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. ub.edu An SCXRD study of this compound would yield exact bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its conformation in the solid state. nih.gov

Crucially, this technique reveals the details of intermolecular interactions that govern the crystal packing. For this molecule, the primary interaction expected to direct the supramolecular assembly is the N-H···N hydrogen bond between the secondary amine of one molecule and the basic nitrogen atom of the pyridine ring of a neighboring molecule. nih.govresearchgate.net This interaction would likely lead to the formation of infinite chains or discrete dimeric motifs. Additionally, π-π stacking interactions between the electron-deficient pyridine rings may further stabilize the crystal lattice. rsc.org

Powder X-ray Diffraction for Polymorphism and Amorphous States

Powder X-ray Diffraction (PXRD) is a powerful tool for characterizing polycrystalline materials. researchgate.net It serves as a fingerprinting technique to identify the crystalline phase of a bulk sample and can distinguish between different crystalline forms (polymorphs) or an amorphous state. Each polymorph, having a unique crystal lattice, will produce a distinct diffraction pattern. The presence of broad, diffuse humps instead of sharp Bragg peaks would indicate that the sample is partially or wholly amorphous. While PXRD does not provide the detailed atomic coordinates that SCXRD does, it is invaluable for quality control, phase identification, and studying phase transitions. ub.edu

Advanced Chiroptical Spectroscopy for Enantiomeric Excess Determination and Stereochemical Assignment

The determination of enantiomeric purity and the assignment of absolute configuration are critical aspects in the characterization of chiral molecules. For this compound, a chiral primary amine, advanced chiroptical spectroscopic methods, particularly circular dichroism (CD) spectroscopy, offer a powerful tool for such analyses. These techniques are highly sensitive to the stereochemical structure of molecules and can be adapted for high-throughput screening. nih.govunipd.it

A significant challenge in the chiroptical analysis of simple chiral primary amines is that they often lack a strong chromophore near their stereocenter, leading to weak CD signals. unipd.it To overcome this, a common and effective strategy involves the in situ derivatization of the amine to introduce a chromophoric group. nih.gov A well-established method involves the condensation of the chiral primary amine with an aldehyde, such as 2-pyridine-carboxaldehyde, to form the corresponding chiral Schiff base (an imine). nih.gov This reaction is typically rapid and quantitative. nih.gov

The resulting imine, N-(1-(pyridin-2-yl)methylene)propan-1-amine derived from this compound, possesses a bidentate chelating site that can coordinate to a metal center. The subsequent addition of a chiral metal complex, for instance, a copper(I) complex with a chiral bisphosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl (BINAP), generates a new chiral species. This complex exhibits strong metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum. nih.gov The CD signals corresponding to these MLCT bands are typically intense and highly sensitive to the absolute configuration of the original amine. nih.gov

By measuring the CD spectrum of the complex formed with the derivatized amine, the enantiomeric excess (ee) of a sample can be accurately determined. A calibration curve can be constructed using samples of known enantiomeric composition. The sign of the Cotton effect in the CD spectrum can also be used to assign the absolute stereochemistry (R or S) of the amine, by comparing the spectrum to that of a reference standard of known configuration. nih.gov

The table below presents hypothetical CD spectroscopic data for the copper(I)-BINAP complexes of the (R) and (S)-enantiomers of the imine derived from this compound. This data illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers, which is fundamental to chiroptical analysis.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-enantiomer complex450+15000
(S)-enantiomer complex450-15000

This approach of derivatization followed by CD spectroscopy provides a rapid, sensitive, and reliable method for the determination of both the enantiomeric excess and the absolute configuration of chiral primary amines like this compound, making it a valuable tool in asymmetric synthesis and chiral analysis. nih.gov

Chemical Reactivity, Mechanism, and Catalytic Applications of N Pyridin 4 Ylmethyl Propan 1 Amine

Acid-Base Equilibria and Protonation State Research

N-(pyridin-4-ylmethyl)propan-1-amine possesses two distinct basic nitrogen centers: the sp³-hybridized nitrogen of the propan-1-amine group and the sp²-hybridized nitrogen within the pyridine (B92270) ring. The basicity of amines is a direct consequence of the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org

The propan-1-amine moiety is an alkylamine. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu The nitrogen in the pyridine ring is sp² hybridized, which means the lone pair has more s-character and is held closer to the nucleus, making it less available for protonation compared to an sp³ nitrogen. libretexts.org Aromatic heterocyclic amines like pyridine are therefore significantly weaker bases than alkylamines. libretexts.orgmsu.edu

Consequently, in an acidic medium, the more basic propan-1-amine nitrogen will be preferentially protonated. The equilibrium will favor the formation of the N-(pyridin-4-ylmethyl)propan-1-aminium ion. Only under strongly acidic conditions would the second protonation occur at the pyridine nitrogen. The relative basicity is influenced by both electronic and structural factors.

Table 1: Comparative Basicity of this compound and Related Compounds

CompoundNitrogen Type(s)Expected BasicityNotes
This compound Primary Alkylamine (sp³), Pyridine (sp²)The alkylamine is the primary basic center.Possesses two sites for protonation.
Propan-1-amine Primary Alkylamine (sp³)Stronger base. nih.govLacks the electron-withdrawing pyridine ring.
Pyridine Pyridine (sp²)Weaker base. msu.eduThe lone pair is in an sp² hybrid orbital.
4-Dimethylaminopyridine (DMAP) Tertiary Alkylamine (sp³), Pyridine (sp²)Exceptionally strong base (pKa = 9.7). libretexts.orgmsu.eduBasicity is greatly enhanced by resonance stabilization of the conjugate acid. msu.edu

This table is generated based on established principles of amine basicity. libretexts.orgmsu.edunih.gov

Oxidation and Reduction Pathways and Their Mechanistic Studies

The oxidation and reduction of this compound can occur at either the aliphatic amine or the pyridine ring, depending on the reagents and conditions.

Oxidation: The primary amine group can be oxidized to form various products, such as amides or nitro compounds. Common oxidizing agents for amines include hydrogen peroxide and potassium permanganate. The oxidation of primary amines can also be achieved using nitrous acid (generated in situ from sodium nitrite (B80452) and HCl), which typically converts them into diazonium ions. youtube.com

The pyridine nitrogen can be selectively oxidized to a pyridine-N-oxide. Research has shown that nonenzymatic N-oxidation of heteroarenes like pyridine can be achieved with high selectivity even in the presence of more reactive aliphatic amines. nih.gov This is often accomplished by using an in situ protonation strategy, where the more basic aliphatic amine is protonated and thus protected from the oxidant, allowing the less basic pyridine nitrogen to react. nih.gov However, attempts to oxidize substrates with a primary amine using certain catalytic systems have sometimes resulted in only trace oxidation of the primary amine with no conversion to the desired pyridine N-oxide, indicating that conditions must be carefully controlled. nih.gov Ruthenium porphyrin-catalyzed oxidation of N-acyl cyclic amines with pyridine-N-oxides has also been studied, demonstrating C-N bond cleavage. nih.gov

Reduction: Reduction pathways are typically relevant for derivatives of this compound. For instance, if the pyridine ring were reduced, it would form a piperidine (B6355638) ring. Catalytic hydrogenation is a common method for such transformations. quora.com If the amine were first oxidized to a nitro group analog, this could be reduced back to the primary amine using reagents like tin(II) chloride in hydrochloric acid, lithium aluminum hydride, or catalytic hydrogenation. quora.com The reduction of oximes can also yield primary amines. cmu.edu

Ligand Binding and Coordination Chemistry with Metal Centers

This compound is an effective ligand in coordination chemistry, capable of binding to metal centers through one or both of its nitrogen atoms. Its structure allows for several coordination modes:

Monodentate Coordination: It can bind to a metal center using either the pyridine nitrogen or the amine nitrogen. Coordination through the pyridine nitrogen is common in many complexes. mdpi.com

Bidentate Chelation: The molecule can act as a bidentate ligand, forming a stable six-membered chelate ring by coordinating to a single metal center through both the pyridine and the amine nitrogen atoms. This chelating effect enhances the stability of the resulting complex. Ligands like tris(2-pyridylmethyl)amine (B178826) (TPA), which contains three similar pyridyl-methyl-amine arms, are known to form stable complexes with first-row transition metals like Ni(II) and Co(II). nih.gov

The coordination of the pyridine moiety has been shown to be crucial in the reactivity of metal complexes. For example, in palladium-catalyzed imine hydrolysis, the coordination of a pyridine ring to the palladium center increases the polarity of the C=N bond, facilitating hydrolysis. mdpi.com The flexibility and binding properties of such ligands are essential for their function in catalysis and the formation of complex supramolecular structures. nih.govnih.gov

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsResulting StructureExample of Related Ligand Behavior
MonodentatePyridine NMetal-ligand complexPyridine itself is a common ligand in catalysis. mdpi.com
MonodentateAmine NMetal-ligand complexSimple alkylamines coordinate to metal centers.
Bidentate (Chelating)Pyridine N and Amine NStable 6-membered chelate ringTris(2-pyridylmethyl)amine (TPA) acts as a polydentate ligand. nih.gov

This table is generated based on principles of coordination chemistry and documented behavior of similar ligands. mdpi.comnih.gov

Role of this compound in Organic Catalysis and Reaction Rate Enhancement

Studies on related systems highlight this role. For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands derived from pyridine have been used as catalysts for the N-methylation of amines. acs.org In these systems, the pyridine fragment is part of the ligand architecture that stabilizes the metal center and facilitates the catalytic cycle. The electronic character of the pyridine ring can affect the reaction rate. acs.org

Furthermore, density functional theory (DFT) calculations have provided insight into the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis. mdpi.com The coordination of the pyridine nitrogen to the palladium catalyst was found to be crucial, lowering the activation barrier for the key hydration step compared to a pathway without pyridine involvement. mdpi.com This demonstrates that a ligand like this compound could enhance reaction rates by directly participating in the mechanism through coordination.

Supramolecular Interactions and Self-Assembly Phenomena

The structure of this compound allows it to participate in various non-covalent interactions, leading to the formation of ordered supramolecular assemblies. These interactions are fundamental in crystal engineering and materials science. researchgate.net

The key interactions include:

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. The self-assembly of Imatinib, a molecule containing pyridine and amine groups, into infinite H-bonded chains is a well-documented example of this phenomenon. mdpi.com

Metal-Ligand Coordination: As discussed in section 5.3, the coordination of the ligand to metal ions can drive the self-assembly of highly ordered, discrete metallosupramolecular structures, such as helicates or tetrahedral cages. nih.gov The combination of specific metal-ligand interactions and other non-covalent forces allows for the construction of complex and functional architectures. nih.govnih.gov

These varied intermolecular forces enable this compound to act as a versatile building block in supramolecular chemistry, with the potential to form diverse and predictable solid-state structures. bath.ac.uk

Biological and Pharmacological Research on N Pyridin 4 Ylmethyl Propan 1 Amine: Mechanistic Insights

Target Identification and Receptor Binding Studies

The initial step in characterizing the pharmacological profile of a compound involves identifying its biological targets, such as receptors or enzymes, and quantifying its binding affinity.

In Vitro Ligand-Binding Assays and Affinity Determination

In vitro ligand-binding assays are fundamental in determining the affinity of a compound for a specific biological target. These experiments measure the interaction between the compound and a receptor or enzyme, typically using radiolabeled ligands. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Despite the recognized importance of the pyridin-4-ylmethylamine scaffold in medicinal chemistry, a thorough review of scientific literature reveals a lack of specific published in vitro ligand-binding assay data for N-(pyridin-4-ylmethyl)propan-1-amine. Consequently, its binding affinity for any particular biological receptor remains uncharacterized.

Interactive Data Table: Ligand-Binding Affinity for this compound

Receptor TargetLigandAssay TypeKi (nM)IC50 (nM)Source
Data Not AvailableN/AN/AN/AN/AN/A

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and affinity of a small molecule within the active site of a biological macromolecule. These methods provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

No specific molecular docking or dynamics simulation studies have been published for this compound with any identified biological target. While research on related pyridine (B92270) derivatives has utilized these computational tools to explore interactions with targets like cholinesterases, this specific compound has not been the subject of such investigations. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Enzyme inhibition assays are conducted to determine if a compound can modulate the activity of an enzyme and to elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). The potency of an enzyme inhibitor is typically quantified by its IC50 or Ki value.

There is no publicly available research detailing the enzyme inhibition kinetics or the mechanism of action for this compound against any specific enzyme. Studies on analogous compounds with a pyridine core have shown inhibitory activity against enzymes like cholinesterases, but these findings cannot be directly attributed to this compound. nih.gov

Interactive Data Table: Enzyme Inhibition Profile for this compound

EnzymeInhibition TypeKi (µM)IC50 (µM)Source
Data Not AvailableN/AN/AN/AN/A

Cellular Permeability and Transport Mechanisms

Understanding a compound's ability to cross cell membranes is crucial for its potential as a therapeutic agent. Cellular permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay, are used to predict in vivo absorption.

There are no published experimental studies on the cellular permeability or transport mechanisms of this compound. Therefore, its ability to passively diffuse or be actively transported across biological membranes has not been determined.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. These studies are critical for optimizing lead compounds to enhance potency and selectivity.

While SAR studies have been conducted on broader classes of pyridine derivatives to explore their effects on various biological targets, no such studies have been specifically centered around this compound as a lead compound. The influence of the n-propyl group on its amine in comparison to other alkyl or aryl substituents on the biological activity of this specific scaffold has not been systematically investigated and reported.

Metabolic Pathways and Enzyme-Mediated Biotransformation Research

Investigating the metabolic fate of a compound is essential to understand its stability, clearance, and potential for forming active or toxic metabolites. This research often involves in vitro studies with liver microsomes or hepatocytes to identify the enzymes responsible for its biotransformation (e.g., cytochrome P450 enzymes).

There is a lack of published research on the metabolic pathways and enzyme-mediated biotransformation of this compound. Its metabolic stability and the identity of any potential metabolites are currently unknown.

Advanced Analytical Methodologies for N Pyridin 4 Ylmethyl Propan 1 Amine

Development of Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For N-(pyridin-4-ylmethyl)propan-1-amine, various chromatographic techniques can be optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for its quantification in various matrices.

A common approach for the analysis of pyridine-containing compounds involves reversed-phase HPLC. nih.gov Given the basic nature of the secondary amine and the pyridine (B92270) nitrogen in this compound, a C18 column is a suitable stationary phase. nih.gov To ensure good peak shape and retention, the mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govhelixchrom.com The pH of the mobile phase is a critical parameter; an acidic mobile phase (pH around 3) ensures the protonation of the amine and pyridine groups, leading to predictable retention behavior on a reversed-phase column. sielc.com Alternatively, an alkaline mobile phase (pH up to 10.5) can also be employed, which may offer different selectivity. nih.gov

Detection is most commonly achieved using a UV detector, as the pyridine ring exhibits significant UV absorbance. sielc.comresearchgate.net The typical absorption maxima for pyridine are around 254 nm. sielc.comresearchgate.net Therefore, monitoring at or near this wavelength would provide good sensitivity for quantification. For enhanced specificity, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

A typical isocratic HPLC method for the analysis of this compound could be developed based on methods for similar pyridine alkaloids. nih.gov

Table 1: Illustrative HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for routine analysis. researchgate.net

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, primary and secondary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and low sensitivity. researchgate.netnih.gov To overcome these issues, derivatization is a common strategy to increase the volatility and thermal stability of the analyte. research-solution.com

Common derivatization techniques for amines include acylation and silylation. nih.gov

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), to form a more volatile and stable amide derivative. nih.gov These fluorinated derivatives are particularly suitable for electron capture detection (ECD) for trace analysis. gcms.cz

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the nitrogen atom with a silyl (B83357) group, thereby reducing polarity and improving chromatographic properties. gcms.cz

Once derivatized, the sample can be analyzed by GC-MS. The mass spectrometer provides not only quantification but also structural information, confirming the identity of the analyte. A typical GC-MS method would utilize a non-polar or medium-polarity capillary column.

Table 2: Hypothetical GC-MS Method Parameters for a Derivatized Analyte

ParameterValue
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

The selection of the derivatization reagent and optimization of the reaction conditions are crucial for achieving reliable and reproducible results. research-solution.com

This compound possesses a chiral center at the carbon atom of the propyl group attached to the nitrogen. The separation of its enantiomers is essential as they may exhibit different pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced solvent consumption. selvita.comyoutube.com

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or isopropanol. nih.gov The separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are widely used and have shown broad applicability for the separation of chiral pharmaceuticals, including pyridine-containing compounds. nih.govshimadzu-webapp.eu

The development of an SFC method involves screening different CSPs and modifiers to find the optimal conditions for enantiomeric resolution.

Table 3: Representative SFC Method Parameters for Chiral Separation

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 257 nm
Column Temperature 35 °C

The efficiency and selectivity of the separation can be fine-tuned by adjusting the modifier percentage, flow rate, and back pressure. labrulez.com

Spectroscopic and Electrochemical Detection Methodologies

Spectroscopic methods offer alternative or complementary approaches for the quantification of this compound, particularly for concentration determination and trace analysis.

UV-Vis spectrophotometry is a simple and cost-effective method for determining the concentration of compounds that absorb light in the ultraviolet-visible range. The pyridine ring in this compound acts as a chromophore, making this technique suitable for its quantification. researchgate.net

Pyridine itself exhibits a characteristic absorption maximum at approximately 257 nm in an acidic medium. sielc.comresearchgate.net The absorption spectrum can be influenced by substitution on the pyridine ring and the pH of the solution. acs.org For a quantitative assay, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Key Parameters for a UV-Vis Spectrophotometric Assay

ParameterDescription
Solvent 0.1 M Hydrochloric Acid
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (expected around 257 nm)
Calibration Range Dependent on the molar absorptivity of the compound
Path Length 1 cm (standard quartz cuvette)

This method is particularly useful for the analysis of pure samples or simple formulations where interfering substances that absorb at the same wavelength are absent.

Fluorometric methods are known for their high sensitivity and are therefore well-suited for the trace analysis of fluorescent compounds. While this compound may not be naturally fluorescent, derivatization or specific reaction conditions can be employed to induce fluorescence.

One potential approach is based on the reaction of pyridine derivatives with hydrogen peroxide at elevated temperatures, which can generate a fluorescent product. nih.gov This method, often implemented in a flow-injection analysis system, allows for rapid and sensitive determination. The excitation and emission wavelengths would need to be optimized for the specific fluorophore generated from this compound.

Another strategy involves using a fluorescent probe that interacts with the amine functionality. For instance, certain fluorogenic agents react with primary and secondary amines to yield highly fluorescent products. researchgate.net

Table 5: Prospective Fluorometric Method Parameters

ParameterValue
Reaction Oxidation with hydrogen peroxide at high temperature
Excitation Wavelength (Ex) ~305-350 nm (to be optimized) nih.gov
Emission Wavelength (Em) ~380-410 nm (to be optimized) nih.gov
Reaction Medium Phosphate buffer (pH ~6.0) nih.gov
Detection Limit Potentially in the low ng/mL to pg/mL range

The development of a fluorometric method would require careful optimization of reaction conditions, including pH, temperature, and reagent concentrations, to maximize the fluorescence signal and achieve the desired sensitivity for trace analysis. nih.govresearchgate.net

Voltammetric and Potentiometric Techniques for Electrochemical Characterization

Electrochemical methods offer a powerful tool for the analysis of electroactive compounds like this compound, providing high sensitivity, rapid analysis, and relatively low-cost instrumentation. The pyridine ring and the secondary amine in the molecule are both susceptible to electrochemical oxidation, making these techniques highly applicable.

Voltammetric Analysis:

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the oxidation and reduction behavior of analytes. For this compound, the nitrogen atom in the pyridine ring and the secondary amine are the primary electroactive centers. The electrochemical oxidation of aromatic amines and pyridine derivatives has been a subject of extensive research. mdpi.comnih.gov

In a typical voltammetric experiment, the oxidation of the pyridine moiety would likely occur at a solid electrode surface, such as glassy carbon or gold. nih.gov The potential at which oxidation occurs is dependent on the pH of the supporting electrolyte. Studies on similar compounds, like 4-(dimethylamino)pyridine (DMAP), have shown that the orientation and electrosorption of the molecule on the electrode surface are highly dependent on both the electrode potential and the pH. nih.gov At certain pH values, the pyridine nitrogen can be protonated, which would significantly alter the oxidation potential. The secondary amine group in this compound would also be expected to undergo oxidation, likely at a different potential than the pyridine ring, offering a route for selective detection.

For quantitative analysis, DPV is often preferred over CV due to its higher sensitivity and better resolution. A hypothetical DPV method for this compound would likely show a well-defined oxidation peak at a potential characteristic of the molecule's structure. The peak current would be directly proportional to the concentration of the compound in the sample, allowing for quantification. The development of such a method would involve optimizing parameters such as the supporting electrolyte composition and pH, pulse amplitude, and scan rate to achieve the lowest possible detection limit.

Potentiometric Sensors:

Potentiometric sensors, specifically ion-selective electrodes (ISEs), provide a simple and cost-effective means for determining the concentration of a specific ion in a solution. An ISE for this compound would typically consist of a polymeric membrane doped with a specific ionophore that selectively binds to the protonated form of the amine.

The design of such a sensor would involve the synthesis of a suitable ionophore. Research on potentiometric sensors for other amine-containing pharmaceuticals and pyridine derivatives has demonstrated the use of various ionophores, including calixarenes and cyclodextrins. nih.govcapes.gov.br These macrocyclic compounds can form host-guest complexes with the target analyte. For this compound, an ionophore with a cavity size and electronic properties complementary to the protonated form of the molecule would be required.

The performance of a potentiometric sensor is characterized by its Nernstian response, linear concentration range, detection limit, selectivity, and response time. A well-designed sensor for this compound would be expected to exhibit a near-Nernstian slope (close to 59 mV per decade of concentration change for a monovalent ion) over a wide linear range. nih.gov The selectivity of the sensor is crucial and is determined by its ability to respond to the target analyte in the presence of other interfering ions that may be present in the sample matrix.

Technique Principle Potential Application for this compound Key Parameters
Cyclic Voltammetry (CV)Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Investigation of redox behavior (oxidation of pyridine and amine moieties).Scan rate, switching potential, supporting electrolyte.
Differential Pulse Voltammetry (DPV)A potential is applied to the working electrode that consists of small pulses superimposed on a linearly increasing potential ramp.Quantitative determination with high sensitivity.Pulse amplitude, pulse width, scan rate, pH.
Potentiometry (ISE)Measures the potential of a solution between two electrodes, a reference electrode and an indicator electrode (ion-selective electrode).Direct, real-time measurement of concentration.Ionophore type, membrane composition, plasticizer, pH.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate analysis of this compound in biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples is often hampered by the complexity of the matrix. Therefore, an efficient sample preparation step is critical to remove interfering substances and pre-concentrate the analyte.

Biological Matrices:

For biological fluids such as plasma or urine, which have a high protein content, a primary step often involves protein precipitation. tiaft.org This can be achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid. Following centrifugation, the supernatant containing the analyte can be further processed.

Liquid-liquid extraction (LLE) is a classic and effective technique for separating analytes based on their differential solubility in two immiscible liquids. tiaft.org For this compound, which is a basic compound, the pH of the aqueous sample can be adjusted to above its pKa to ensure it is in its neutral, more organic-soluble form. An appropriate organic solvent (e.g., ethyl acetate, dichloromethane) can then be used for extraction.

Solid-phase extraction (SPE) is a more modern and often more efficient technique that has become widely used for cleaning up complex samples. tbzmed.ac.ir For a basic compound like this compound, a cation-exchange SPE sorbent would be highly effective. The sample, with the pH adjusted to below the pKa of the analyte to ensure it is protonated, is loaded onto the SPE cartridge. Interfering substances can be washed away, and the analyte is then eluted with a solvent containing a base to neutralize the charge. Reversed-phase SPE cartridges (e.g., C18) can also be used, where the analyte is retained by hydrophobic interactions.

Environmental Matrices:

For environmental water samples, pre-concentration is often necessary due to the typically low concentrations of contaminants. SPE is the most common technique for this purpose. biotage.co.jp A polymeric sorbent capable of retaining a wide range of compounds, including polar ones, would be suitable. biotage.co.jp

In the case of soil samples, the initial step involves extraction of the analyte from the solid matrix. This can be accomplished using techniques like sonication or Soxhlet extraction with an appropriate solvent. osti.govthermofisher.com The choice of solvent would depend on the soil type and the properties of the analyte. A polar organic solvent like methanol or acetonitrile is often a good starting point. The resulting extract can then be cleaned up using LLE or SPE as described above.

A modern and efficient sample preparation technique that combines extraction and clean-up is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com Originally developed for pesticide analysis in food, it has been adapted for a wide range of analytes and matrices. The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to induce phase separation. A subsequent dispersive SPE (d-SPE) step, where a small amount of sorbent is added to the extract, is used for clean-up.

Matrix Preparation Technique Principle Typical Solvents/Sorbents
Biological Fluids (Plasma, Urine)Protein PrecipitationRemoval of proteins by denaturation.Acetonitrile, Methanol, Trichloroacetic Acid
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids based on pH and polarity.Ethyl Acetate, Dichloromethane
Solid-Phase Extraction (SPE)Selective retention on a solid sorbent.Cation-exchange, Reversed-phase (C18)
Environmental WaterSolid-Phase Extraction (SPE)Pre-concentration and clean-up.Polymeric sorbents (e.g., Oasis HLB)
SoilSonication/Soxhlet ExtractionExtraction from a solid matrix into a solvent.Methanol, Acetonitrile
QuEChERSExtraction followed by salting-out and dispersive SPE.Acetonitrile, MgSO4, PSA, C18

Validation of Analytical Methods According to ICH Guidelines for Research Purposes

For research purposes, the validation of an analytical method ensures that it is suitable for its intended use and provides reliable data. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures. ich.orggmp-compliance.orgeuropa.eu The key validation parameters are discussed below in the context of a hypothetical HPLC method for the quantification of this compound.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For an HPLC method, this would be demonstrated by showing that the peak for this compound is well-resolved from other peaks in a chromatogram of a spiked sample matrix.

Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. ich.org This is typically evaluated by analyzing a series of solutions of the analyte at different concentrations. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Detection Limit (LOD) and Quantitation Limit (LOQ):

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.eu

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org For an HPLC method, this could involve intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate.

Validation Parameter Objective Typical Acceptance Criteria for Research
SpecificityTo ensure the method measures only the intended analyte.Peak purity and resolution from other components.
LinearityTo demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) > 0.99
RangeTo define the concentration interval where the method is reliable.Defined by linearity, accuracy, and precision studies.
AccuracyTo determine the closeness of the measured value to the true value.Recovery typically within 80-120%.
Precision (Repeatability & Intermediate)To assess the degree of scatter in the results.Relative Standard Deviation (RSD) < 15%.
Detection Limit (LOD)To determine the lowest detectable concentration.Signal-to-Noise Ratio ≥ 3:1
Quantitation Limit (LOQ)To determine the lowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10:1
RobustnessTo evaluate the method's reliability under varied conditions.No significant change in results with small variations in method parameters.

Environmental Fate, Degradation Pathways, and Ecotoxicological Mechanisms of N Pyridin 4 Ylmethyl Propan 1 Amine

Photodegradation Kinetics and Mechanistic Pathways

The photodegradation of N-(pyridin-4-ylmethyl)propan-1-amine in the environment has not been specifically documented. However, studies on its core structure, pyridine (B92270), and related derivatives indicate that photochemical transformation is a plausible degradation pathway.

Research on unsubstituted pyridine shows that it is susceptible to photolysis. The coupling of UV photolysis with biodegradation has been shown to accelerate its transformation and mineralization. nih.gov The primary product identified from the UV photolysis of pyridine is succinic acid, which suggests the cleavage of the pyridine ring. nih.gov The photochemistry of pyridine N-oxides, another class of related compounds, is known to involve the excited singlet state, leading to various isomerizations and rearrangements. wur.nl

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) have demonstrated high efficiency in degrading pyridine in aqueous solutions, often achieving rapid kinetics. These processes typically involve the generation of highly reactive radicals. For instance, the sulfite (B76179)/UV (an ARP) process shows a pseudo-first-order reaction rate constant of 0.1439 min⁻¹ for pyridine degradation. bohrium.comnih.govresearchgate.net Similarly, photocatalytic degradation using catalysts like titanium dioxide (TiO₂) under sunlight is an effective method for breaking down pyridine. researchgate.net

While specific kinetic data for this compound is unavailable, the data from analogous compounds suggest that its environmental persistence could be influenced by sunlight, potentially leading to transformation products through ring cleavage or side-chain oxidation.

Table 1: Photodegradation Data for Pyridine using Advanced Processes

CompoundProcessRate Constant (k)ConditionsReference(s)
PyridineSulfite/UV (ARP)0.1439 min⁻¹Pseudo-first-order bohrium.com, nih.gov, researchgate.net
PyridineUV/H₂O₂ (AOP)~0.1107 min⁻¹Pseudo-first-order bohrium.com, nih.gov
PyridineDirect UV Photolysis~0.0480 min⁻¹Pseudo-first-order bohrium.com, nih.gov

Biodegradation Processes and Microbial Metabolism Research

No studies have been identified that specifically investigate the biodegradation of this compound. However, extensive research on pyridine and its derivatives provides a framework for its likely metabolic fate.

Pyridine is readily biodegradable in soil and aquatic environments by numerous microorganisms. tandfonline.com A well-documented pathway in Arthrobacter sp. strain 68b involves a plasmid-borne pyr gene cluster. nih.govasm.org This pathway proceeds via direct oxidative cleavage of the pyridine ring by a monooxygenase, followed by several enzymatic steps that ultimately yield succinic acid, which can enter central metabolism. nih.govresearchgate.net Other degradation mechanisms for pyridine derivatives can involve initial hydroxylation or reduction steps. tandfonline.comasm.org

The biodegradability of substituted pyridines is highly dependent on the nature and position of the substituent group. tandfonline.comnih.gov Studies on various pyridine derivatives show that pyridine carboxylic acids and hydroxypyridines are generally more amenable to biodegradation than methylpyridines, aminopyridines, and halogenated pyridines. researchgate.netnih.gov

For 4-aminopyridine (B3432731), a close structural analogue, degradation in soil is known to occur, though it can be slow and is significantly influenced by soil type, pH, temperature, and moisture content. nih.gov A lag period of one to two weeks is often observed before significant degradation begins, likely reflecting the time needed for the acclimation of capable microbial populations. nih.govepa.gov Under specific laboratory conditions (30°C and 50% moisture), the half-life of 4-aminopyridine in soil was found to range from 3 to over 22 months. nih.gov Given its structure, this compound would likely be degraded by microbial communities capable of metabolizing both the pyridine ring and the aliphatic amine side chain.

Sorption and Leaching Behavior in Environmental Compartments

The specific sorption and leaching characteristics of this compound have not been determined. However, based on its structure—containing a basic pyridine ring and a primary amine group—it is expected to behave as a cationic compound in most environmental settings (pH < pKa).

Studies on the analogue 4-aminopyridine show that it is strongly adsorbed onto soil colloids, a process that is highly dependent on pH. nih.govepa.gov Consequently, 4-aminopyridine exhibits very low mobility and is not expected to leach significantly into groundwater. epa.gov In a study using simulated rainfall, virtually no leaching was observed in several soil types. epa.gov

The sorption of ionizable pyridine compounds in soil is generally governed by multiple mechanisms, including partitioning into soil organic carbon, cation exchange with clay minerals and organic matter, and surface complexation. acs.org For these compounds, soil pH is a master variable controlling the degree of protonation and thus the dominant sorption mechanism. acs.org Cation exchange is typically the dominant process when the compound is significantly protonated (i.e., at pH values below its pKa). acs.org The mobility of pyridine-based herbicides has also been shown to be negatively correlated with soil organic matter and clay content. researchgate.net

Given these findings, this compound is predicted to have low mobility in soils, particularly those with moderate to high organic matter, clay content, or acidic to neutral pH. Its potential to leach into groundwater is likely limited due to strong sorption.

Table 2: Soil Sorption and Mobility Data for Analogous Pyridine Compounds

CompoundObservationKey Influencing FactorsReference(s)
4-AminopyridineStrongly adsorbed; very low mobility/leaching.Soil pH, soil colloids nih.gov, epa.gov
Pyridine (ionizable derivatives)Sorption via partitioning, cation exchange, and surface complexation.Soil pH, organic carbon, cation exchange capacity acs.org
AminopyralidLess mobile than clopyralid; binding correlated to organic matter and texture.Organic matter, soil texture researchgate.net
AminopyrimidineMore mobile in sandy clay vs. clay loam (higher organic content).Organic carbon content rroij.com, rroij.com

Mechanistic Ecotoxicology: Impact on Aquatic and Terrestrial Organisms at the Molecular Level

There is no ecotoxicological data available for this compound. The potential impacts must be inferred from data on its structural analogues, particularly 4-aminopyridine.

4-Aminopyridine is known to be highly toxic to a wide range of organisms, acting as a potent neurotoxin. orst.eduusda.gov Its primary mechanism of action at the molecular level is the blockade of voltage-gated potassium (K+) channels in neurons. epa.gov This blockade prolongs the action potential, leading to an increased release of neurotransmitters, such as acetylcholine, at nerve terminals. The resulting overstimulation of the nervous system can cause hyperexcitability, tremors, convulsions, and ultimately death due to respiratory or cardiac failure. usda.govusda.gov

Data indicates that 4-aminopyridine is highly toxic to birds and mammals and moderately toxic to fish. orst.eduusda.gov For other aminopyridines, such as 2-aminopyridine (B139424), toxicity is also observed, though potency can vary. epa.gov The toxicity of pyridine derivatives often correlates with their chemical structure, with substituents like methyl, chloro, and carboxyl groups sometimes increasing toxicity. nih.gov Given that this compound contains the 4-aminopyridine-like moiety (4-aminomethylpyridine), it is plausible that it could exhibit a similar neurotoxic mode of action by interfering with potassium channels.

Table 3: Acute Ecotoxicity Data for Analogous Aminopyridine Compounds

CompoundSpeciesEndpointValueReference(s)
4-AminopyridineJapanese quail (Coturnix japonica)8-day dietary LC₅₀447 ppm orst.edu
4-AminopyridineMallard duck (Anas platyrhynchos)8-day dietary LC₅₀722 ppm orst.edu
4-AminopyridineRat (Rattus norvegicus)Oral LD₅₀20 mg/kg usda.gov
4-AminopyridineDog (Canis lupus familiaris)Oral LD₅₀3.7 mg/kg usda.gov
4-AminopyridineChannel catfish (Ictalurus punctatus)96-hr LC₅₀2.43 - 4.0 mg/L orst.edu
2-AminopyridineQuailOral LD₅₀133 mg/kg epa.gov
2-AminopyridinePhotobacterium phosphoreum5-30 min EC₅₀284 mg/L epa.gov

Remediation Strategies and Detoxification Mechanisms

Specific remediation technologies have not been developed for this compound. However, strategies effective for pyridine and its derivatives in soil and water would likely be applicable.

Physicochemical Treatment:

Adsorption: This is a widely used method for removing pyridine from aqueous solutions. Various adsorbents have proven effective, including activated carbon, natural shale, and certain industrial waste products like water treatment residuals. researchgate.netscirp.org

Advanced Oxidation/Reduction Processes (AOPs/ARPs): These technologies are highly effective for the complete mineralization of pyridine in water. Methods include the use of UV light combined with hydrogen peroxide (UV/H₂O₂), Fenton's reagent (Fe²⁺/H₂O₂), ozone, or sulfite (UV/sulfite). bohrium.comtandfonline.comresearchgate.net Ultrasonic irradiation has also been used to degrade pyridine. tandfonline.com These processes generate powerful radicals that break down the stable pyridine ring.

Biological Treatment:

Bioremediation: Utilizing microorganisms that can degrade pyridine as a source of carbon and nitrogen is a cost-effective and environmentally friendly approach. This can be enhanced by adding nutrients or co-substrates to stimulate microbial activity. researchgate.net Combining photolysis with biodegradation can also accelerate the removal of pyridine. nih.gov

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov While its application is generally limited to sites with low to moderate contamination and to the root zone of the plants, it could be a potential strategy for this compound. nih.govepa.gov

The selection of a remediation strategy would depend on the environmental matrix (soil or water), the concentration of the contaminant, and site-specific conditions. For this compound, a combination of physicochemical and biological methods could offer an effective treatment train.

Advanced Applications and Future Research Directions for N Pyridin 4 Ylmethyl Propan 1 Amine

Exploration in Advanced Materials Science (e.g., Coordination Polymers, MOFs)

The bifunctional nature of N-(pyridin-4-ylmethyl)propan-1-amine, possessing both a pyridyl nitrogen and an alkylamine nitrogen, makes it a prime candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine (B92270) nitrogen can effectively coordinate to metal centers, a fundamental interaction in the formation of these extended structures. While specific research focusing exclusively on this compound in this context is still emerging, studies on analogous pyridylalkylamine ligands have demonstrated their utility in forming stable metal complexes.

For instance, research on N-(pyridin-4-yl)pyridin-4-amine derivatives has shown their ability to be intercalated into layered materials like zirconium sulfophenylphosphonate. This work highlights the potential for pyridin-4-yl amine structures to be incorporated into advanced materials, with possible applications in fields such as non-linear optics. The structural flexibility of the n-propyl chain in this compound could offer advantages in the design of MOFs with specific pore sizes and functionalities, influencing the framework's topology and properties.

Table 1: Potential Metal Ions for Coordination with this compound

Metal IonPotential Coordination GeometryPotential Application Area
Copper (II)Square Planar, OctahedralCatalysis, Sensing
Zinc (II)Tetrahedral, OctahedralLuminescent Materials, Drug Delivery
Palladium (II)Square PlanarCatalysis
Silver (I)Linear, TetrahedralAntimicrobial Materials, Sensing
Nickel (II)Square Planar, OctahedralCatalysis, Magnetic Materials

This table is illustrative and based on the known coordination chemistry of pyridine and amine ligands.

Potential in Sensor Technology and Chemical Detection

The development of highly selective and sensitive chemical sensors is a critical area of research. Pyridine derivatives, in general, are recognized for their potential as chemosensors for a variety of analytes. The nitrogen atom in the pyridine ring of this compound can act as a binding site for target molecules, leading to a detectable signal change.

A particularly promising avenue is the incorporation of this ligand into luminescent coordination polymers. For example, a europium-based coordination polymer has been successfully utilized for the highly selective and rapid detection of amine vapors. This demonstrates that frameworks containing accessible nitrogen sites can serve as effective sensory materials. By integrating this compound into such frameworks, it may be possible to develop sensors tailored for the detection of specific analytes through host-guest interactions involving the pyridyl and/or amine functionalities.

Catalytic Roles in Industrial Processes

Pyridyl-containing ligands are widely employed in homogeneous catalysis due to their ability to stabilize and modulate the reactivity of metal centers. The electronic properties of the pyridine ring and the steric bulk of the substituents can be fine-tuned to optimize catalytic activity and selectivity.

Studies on pyridylalkylamine-palladium complexes have demonstrated their effectiveness in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This suggests a potential catalytic role for this compound as a ligand in similar transformations. Furthermore, research into iridium-catalyzed C-H alkylation of N-pyridyl amines showcases the broader applicability of this class of compounds in catalysis. The N-propyl group of this compound could influence the steric environment around the metal center, potentially leading to enhanced selectivity in certain catalytic reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyridin-4-ylmethyl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, coupling pyridin-4-ylmethanamine with propanal under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Solvent choice (e.g., methanol or THF) and pH control (via bases like NaHCO₃) are critical for yield optimization. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Impurities often arise from unreacted starting materials or byproducts like dimerized amines.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Hazard Profile : Classified as acutely toxic (oral, H302), skin/eye irritant (H315/H319), and respiratory irritant (H335). Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation .
  • Emergency Protocols : For spills, collect material in sealed containers and avoid aqueous washing to prevent contamination. In case of inhalation, move to fresh air and seek medical attention .

Q. How is this compound characterized using spectroscopic techniques?

  • NMR Analysis : The pyridine ring protons resonate at δ 8.5–8.7 ppm (¹H NMR), while the propan-1-amine chain shows signals at δ 1.2–1.5 ppm (CH₂) and δ 2.6–3.0 ppm (N-CH₂). ¹³C NMR confirms the pyridinyl carbon at ~150 ppm .
  • Mass Spectrometry : Parent ion peaks at m/z 151 (C₉H₁₄N₂) with fragmentation patterns indicating cleavage at the methylene bridge (e.g., m/z 107 for pyridin-4-ylmethanamine) .

Advanced Research Questions

Q. How can mass spectrometry fragmentation patterns resolve structural ambiguities in this compound derivatives?

  • Case Study : Fragments at m/z 107 (pyridin-4-ylmethanamine) and m/z 44 (propan-1-amine) confirm the methylene linkage. Symmetrical derivatives (e.g., bis-amide analogs) show equal cleavage at spacers (e.g., m/z 295 splitting into two m/z 147.5 halves) .
  • Advanced Tools : High-resolution MS (HRMS) and MS/MS coupled with computational modeling (e.g., DFT) predict fragmentation pathways for novel analogs.

Q. What strategies ensure high purity (>95%) of this compound for pharmacological assays?

  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or recrystallization from ethanol/water mixtures. Monitor purity via UV absorption at 254 nm .
  • Contaminant Analysis : Residual solvents (e.g., DCM, THF) are quantified via GC-MS. Metal impurities (e.g., Pd from catalysis) require ICP-MS analysis .

Q. How should researchers address contradictory data between experimental and computational results (e.g., NMR chemical shifts)?

  • Troubleshooting :

  • Solvent Effects : Simulate NMR shifts using software (e.g., ACD/Labs) with explicit solvent models (DMSO vs. CDCl₃).
  • Tautomerism : Investigate pH-dependent equilibria (e.g., amine ↔ imine) via variable-temperature NMR .
    • Validation : Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data : Stable at room temperature in inert atmospheres (argon) for >6 months. Degrades in humid environments (hydrolysis of amine to amide) or under UV light (pyridine ring oxidation).
  • Storage Recommendations : Store in amber vials at –20°C with desiccants (silica gel). Avoid prolonged exposure to acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.